molecular formula C11H8ClN3O2 B1400473 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine CAS No. 1268619-67-5

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine

Cat. No.: B1400473
CAS No.: 1268619-67-5
M. Wt: 249.65 g/mol
InChI Key: XWIBHSPSYGANEQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position, which is further connected to a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 2-chloropyridine, undergoes a nucleophilic substitution with 3-nitroaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: 2-Chloro-N-(3-aminophenyl)pyridine-4-amine.

    Oxidation: 2-Chloro-N-(3-nitrosophenyl)pyridine-4-amine or this compound.

Scientific Research Applications

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and polymers.

    Biological Studies: It may be employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the nitro group and the pyridine ring can facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-nitrophenyl)pyridine-4-amine
  • 2-Chloro-N-(3-nitrophenyl)pyridine-3-amine
  • 2-Bromo-N-(3-nitrophenyl)pyridine-4-amine

Uniqueness

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine is unique due to the specific positioning of the nitro group on the phenyl ring and the chlorine atom on the pyridine ring. This unique arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-11-7-9(4-5-13-11)14-8-2-1-3-10(6-8)15(16)17/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIBHSPSYGANEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a degassed (15 min, N2) suspension of 2-chloro-4-iodopyridine (3.0 g, 12.53 mmol), 3-nitroaniline (1.82 g, 13.18 mmol), BINAP (0.39 g, 0.626 mmol) and Cs2CO3 (8.16 g, 25.04 mmol) in toluene (72 mL) was added Pd(OAc)2 (0.084 g, 0.374 mmol). The reaction tube was sealed and the mixture stirred at 90° C. for 18 h. The mixture was cooled to rt and filtered, washing with EtOAc. The orange/yellow solid collected was washed with CH2Cl2 until all the product washed through into the filtrate. The filtrate was concentrated to afford 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine as a bright yellow solid. Additional product was collected from the solid collected upon concentration of the previous filtrate, after washing with CH2Cl2. No further purification. Total amount of product collected was 2.85 g (91% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
0.084 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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